REACTION_CXSMILES
|
F[C:2](F)(F)C(O)=O.NN=CNC1C=C(C(NCC([NH:24][CH:25]([C:30]2[CH:39]=[CH:38][C:37]3[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=3)[CH:31]=2)[CH2:26][C:27]([OH:29])=[O:28])=O)=O)C=CC=1.[ClH:40].O1CCOCC1>CO>[ClH:40].[NH2:24][CH:25]([C:30]1[CH:39]=[CH:38][C:37]2[C:32](=[CH:33][CH:34]=[CH:35][CH:36]=2)[CH:31]=1)[CH2:26][C:27]([O:29][CH3:2])=[O:28] |f:0.1,2.3,5.6|
|
Name
|
product
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.NN=CNC=1C=C(C=CC1)C(=O)NCC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the semi solid was purified by HPLC (RP--CH3CN/H2O)
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in CH3CN/H2O
|
Type
|
ADDITION
|
Details
|
treated with 20% aqueous HCl (5 ml)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CC(=O)OC)C1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |